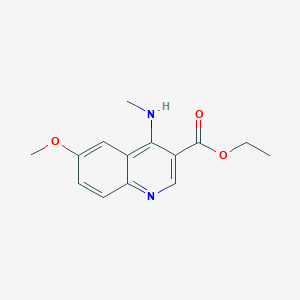

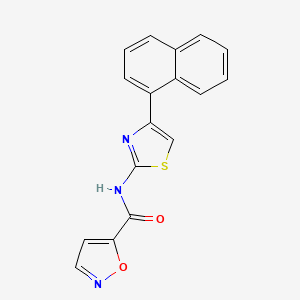

Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MEAQ is a synthetic compound that was first developed in the 1970s. Since then, it has been the subject of numerous studies, and its potential applications in scientific research have been explored in depth. This compound has been found to have a range of interesting properties, including its ability to interact with biological systems in unique ways.

科学的研究の応用

Corrosion Inhibition

Quinoline derivatives, including Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, are widely recognized for their anticorrosive properties. These compounds effectively adsorb on metallic surfaces to form stable chelating complexes, significantly reducing corrosion. This behavior is attributed to their high electron density, which facilitates the formation of coordination bonds with surface metallic atoms. The inclusion of polar substituents like methoxy enhances their effectiveness, making them valuable in protecting metals against corrosion in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

The structural features of quinoline and its derivatives have been exploited in the synthesis of materials for optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research demonstrates that quinoline-based compounds can contribute to the development of novel optoelectronic materials, highlighting their versatility beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Green Chemistry Approaches

Quinoline's synthetic versatility aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and the promotion of environmentally friendly methods. The development of greener synthetic pathways for quinoline and its derivatives offers a sustainable approach to accessing a broad spectrum of compounds with potential applications in pharmaceuticals, agrochemicals, and other industries. This approach minimizes environmental impact and aligns with the goals of sustainable chemical practices (Nainwal et al., 2019).

Alkoxycarbonylation of Phytogenic Substrates

The alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts, involving compounds similar to Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate, represents an innovative approach for producing ester products. This methodology offers an alternative to conventional feedstocks, addressing challenges related to resource conservation, waste minimization, and environmental safety. The process has significant implications for the chemical industry, especially in the production of polymers and other chemical products derived from renewable resources (Sevostyanova & Batashev, 2023).

特性

IUPAC Name |

ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)11-8-16-12-6-5-9(18-3)7-10(12)13(11)15-2/h5-8H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOYLMRKNGWSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)